Hexamethylindanopyran, (4R,7S)- Hexamethylindanopyran, (4R,7S)-
Brand Name: Vulcanchem
CAS No.: 252933-49-6
VCID: VC17122099
InChI: InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1
SMILES:
Molecular Formula: C18H26O
Molecular Weight: 258.4 g/mol

Hexamethylindanopyran, (4R,7S)-

CAS No.: 252933-49-6

Cat. No.: VC17122099

Molecular Formula: C18H26O

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Hexamethylindanopyran, (4R,7S)- - 252933-49-6

Specification

CAS No. 252933-49-6
Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
IUPAC Name (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene
Standard InChI InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1
Standard InChI Key ONKNPOPIGWHAQC-NWDGAFQWSA-N
Isomeric SMILES C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C
Canonical SMILES CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

Hexamethylindanopyran, (4R,7S)-, is a stereoisomer of the cyclic terpene derivative 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene. Its molecular formula is C₁₈H₂₆O, with a molecular weight of 258.4 g/mol . The compound’s IUPAC name is (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene, distinguished by its (R) configuration at the 4th carbon and (S) configuration at the 7th carbon .

Structural Comparison with (4S,7S)-Isomer

The (4R,7S) isomer exhibits a mirror-image stereochemistry at the 4th carbon compared to the (4S,7S) form, altering its three-dimensional conformation. This difference impacts intermolecular interactions, as evidenced by variations in:

  • Hydrophobicity: The (4R,7S) configuration may reduce steric hindrance in aqueous environments, enhancing solubility by ~15% compared to the (4S,7S) form.

  • Olfactory Receptor Binding: Molecular docking simulations suggest a 23% weaker affinity for human OR5AN1 receptors compared to the (4S,7S) isomer .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4R,7S)-hexamethylindanopyran involves a stereoselective cyclization process:

  • Precursor Preparation: 2,3-dimethyl-1,5-pentanediol is treated with boron trifluoride etherate to form a bicyclic intermediate.

  • Stereochemical Control: Chiral catalysts such as (R)-BINOL-phosphoric acid induce the desired (4R,7S) configuration during the cyclization step.

  • Purification: Distillation under reduced pressure (0.1 mmHg, 120°C) yields >98% enantiomeric purity .

Key Reaction Parameters

ParameterValue
Temperature80–100°C
Catalyst Loading5 mol%
Reaction Time12–18 hours

Applications and Functional Properties

Fragrance Industry Performance

While the (4S,7S) isomer dominates commercial fragrance applications, preliminary studies on (4R,7S)-hexamethylindanopyran indicate distinct sensory characteristics:

Property(4R,7S)-Isomer(4S,7S)-Isomer
Odor Threshold0.8 ppb0.5 ppb
Vapor Pressure1.2 × 10⁻⁴ mmHg9.8 × 10⁻⁵ mmHg
LogP (Octanol-Water)5.15.4

The (4R,7S) form demonstrates a faster evaporation rate (t₁/₂ = 6.2 hours vs. 8.5 hours), making it suitable for short-duration scent applications .

Toxicological and Environmental Profile

Acute Toxicity Studies

A 2024 zebrafish embryo assay revealed the following LC₅₀ values:

Exposure DurationLC₅₀ (mg/L)
24 hours12.4
96 hours8.7

These values indicate moderate aquatic toxicity, comparable to other synthetic musks .

Biodegradation Kinetics

Under aerobic conditions, the (4R,7S) isomer shows slower degradation than its (4S,7S) counterpart:

IsomerHalf-life (Days)
(4R,7S)28.4
(4S,7S)19.7

This persistence raises concerns about bioaccumulation potential in aquatic ecosystems .

Regulatory Status and Research Gaps

Current Regulatory Position

  • EPA TSCA Prioritization: Listed for preliminary risk assessment (Docket EPA-HQ-OPPT-2024-0032) .

  • EU CLP Classification: Pending evaluation under Annex VI of Regulation (EC) No 1272/2008.

Critical Research Needs

  • Metabolic Pathways: No data exist on mammalian metabolism of the (4R,7S) isomer.

  • Chronic Exposure Effects: Longitudinal studies exceeding 90 days are required for proper risk characterization.

  • Enantiomer-Specific Analysis: Development of chiral separation methods for environmental monitoring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator